2-Methyl-1,3-cyclopentadiene 2-Methyl-1,3-cyclopentadiene
Brand Name: Vulcanchem
CAS No.: 3727-31-9
VCID: VC14375842
InChI: InChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4-5H,3H2,1H3
SMILES:
Molecular Formula: C6H8
Molecular Weight: 80.13 g/mol

2-Methyl-1,3-cyclopentadiene

CAS No.: 3727-31-9

Cat. No.: VC14375842

Molecular Formula: C6H8

Molecular Weight: 80.13 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,3-cyclopentadiene - 3727-31-9

CAS No. 3727-31-9
Molecular Formula C6H8
Molecular Weight 80.13 g/mol
IUPAC Name 2-methylcyclopenta-1,3-diene
Standard InChI InChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4-5H,3H2,1H3
Standard InChI Key AHQZRFBZJSCKAV-UHFFFAOYSA-N
Canonical SMILES CC1=CCC=C1

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methyl-1,3-cyclopentadiene features a cyclopentadiene ring system with a methyl group at the 2-position (Figure 1). The planar structure allows for conjugation across the 1,3-diene system, enhancing its stability and reactivity. The IUPAC name is 2-methylcyclopenta-1,3-diene, and its SMILES notation is CC1=CCC=C1\text{CC1=CCC=C1} . The InChIKey (AHQZRFBZJSCKAV-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Physical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight80.13 g/mol
Boiling PointNot reported (volatile liquid)
Ionization Energy8.4–8.46 eV
Density~0.8 g/cm³ (estimated)-

The compound’s ionization energy, measured via photoelectron spectroscopy, aligns with its conjugated diene character, facilitating electron donation in reactions .

Synthesis and Production

Traditional Dehydration Routes

A patented two-step dehydration process converts 2-methyl-2,4-pentanediol into 2-methyl-1,3-cyclopentadiene with >80% yield :

  • First Dehydration: 2-Methyl-2,4-pentanediol undergoes acid-catalyzed dehydration at 110–140°C using montmorillonite-supported FeCl₃, yielding 4-methyl-4-penten-2-ol.

  • Second Dehydration: The intermediate is further dehydrated at 120–150°C with oxalic acid or KHSO₄ to produce the final product. This method suppresses the formation of 4-methyl-1,3-pentadiene (ratio 9:1) .

Bio-Based Synthesis

Recent advances highlight sustainable production from cellulose-derived 3-methylcyclopent-2-enone (MCP). Using a ZnMoO₃ catalyst, hydrodeoxygenation of MCP achieves 70% carbon yield under vapor-phase conditions . This route aligns with green chemistry principles, leveraging renewable feedstocks.

Reactivity and Chemical Transformations

Diels-Alder Reactions

As a diene, 2-methyl-1,3-cyclopentadiene participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). The reaction’s regioselectivity and stereoselectivity are influenced by the methyl group’s steric and electronic effects . For instance, reactions with cyclopropenes exhibit syn facial selectivity, favoring specific stereoisomers .

Analytical Characterization

Gas Chromatography (GC)

Retention indices on HP-PONA columns aid in distinguishing isomers. For example, 2-methyl-1,3-cyclopentadiene elutes at 1090.7 Kovats index, whereas 3-methyl isomers appear at 1098.9 . GC-MS analyses confirm molecular ion peaks at m/z 80, consistent with C6H8+\text{C}_6\text{H}_8^+ .

Spectroscopic Data

  • IR: Strong absorptions at 1650 cm⁻¹ (C=C stretching) and 2950 cm⁻¹ (C-H stretch of methyl).

  • ¹H NMR: Signals at δ 5.4–5.8 ppm (diene protons) and δ 1.8 ppm (methyl group) .

Industrial and Research Applications

Polymer Chemistry

The compound serves as a monomer for specialty polymers, including cyclopentadiene-based resins. Its rigidity enhances thermal stability in materials .

Fuel Additives

Methylcyclopentadiene dimers are precursors to high-energy-density fuels. Codimerization with cyclopentadiene yields dimethyldicyclopentadiene, a component in jet fuels .

Pharmaceutical Intermediates

Diels-Alder adducts of 2-methyl-1,3-cyclopentadiene are intermediates in synthesizing bioactive molecules, such as neofinaconitine analogs .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator